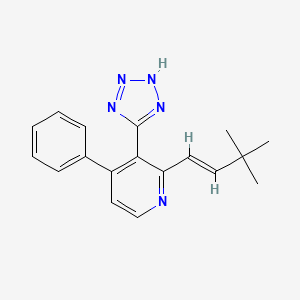

2-(3,3-dimethyl-1-buten-1-yl)-4-phenyl-3-(2H-tetrazol-5-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related tetrazole and pyridine derivatives, such as 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, involves Chan–Evans–Lam coupling conditions, demonstrating the complex chemical strategies employed to assemble these molecules. The structural confirmation is achieved through a combination of 1H, 13C-NMR, IR, UV-Vis spectroscopy, high-resolution mass spectrometry, and TLC, highlighting the comprehensive analytical approach required for these compounds (Ershov et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using X-ray diffraction analysis, complemented by theoretical DFT B3LYP quantum chemistry calculations. This dual approach allows for a detailed understanding of the molecule's geometry, electronic structure, and the potential for intermolecular interactions, which are crucial for predicting reactivity and properties (Ershov et al., 2023).

Chemical Reactions and Properties

Tetrazole and pyridine derivatives engage in various chemical reactions, including cycloaddition methods to synthesize functionalized compounds. For example, pyridine-substituted triorganostannyltetrazoles demonstrate the versatility and reactivity of these frameworks, which are influenced by their unique molecular structures. The reactivity patterns observed underscore the significance of the molecular framework in dictating the chemical behavior of these compounds (Bhandari et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of tetrazole and pyridine derivatives are directly related to their molecular structure. X-ray crystallography provides insight into the crystal packing, hydrogen bonding, and molecular conformation, which are pivotal in understanding the material's properties and potential applications (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure of tetrazole and pyridine derivatives. Studies involving functionalized (triorganostannyl)tetrazoles highlight the importance of the substituents and their positions on the core structure, affecting the overall chemical behavior and reactivity of these compounds (Bhandari et al., 2000).

科学的研究の応用

Metal-Organic Frameworks for Dye Adsorption

A study described the synthesis of a new anionic metal-organic framework (MOF) utilizing a tetratopic acid ligand with double Lewis pyridine sites for the selective removal of organic cationic dyes. This MOF demonstrated high adsorption capacities for methylene blue and crystal violet, suggesting applications in environmental remediation and water treatment (Yang et al., 2019).

Ligand Design for Metal Complexes

Research on CuI complexes with N,N',S,S' scorpionate ligands indicated their potential in forming dinuclear structures, with applications possibly extending to catalysis and molecular electronics. The study provides insights into the role of pyridine ligands in modulating the electronic properties and aggregation behavior of metal complexes (Gennari et al., 2008).

Photophysical Properties of Complexes

Another area of research involved palladium complexes with pyrazol-1-ylmethylpyridine ligands, focusing on the synthesis, molecular structures, and activation of small molecules. These complexes could have implications in catalysis, particularly in processes involving small molecule activation and polymerization (Ojwach et al., 2009).

Synthesis of Novel Compounds

Research also extends to the synthesis of novel compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, through specific coupling conditions. This highlights the synthetic versatility of pyridine and tetrazole derivatives, potentially leading to new materials or pharmaceuticals (Ershov et al., 2023).

特性

IUPAC Name |

2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-18(2,3)11-9-15-16(17-20-22-23-21-17)14(10-12-19-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22,23)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLPUTWKZMUDLK-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)